2-Methyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine hydrochloride

mGluR5 negative allosteric modulator SAR negative control CNS drug discovery

In mGluR5 NAM lead optimization, procurement of the wrong 2-substituted analog or free base compromises SAR integrity. This 2-methyl hydrochloride salt (CAS 1246892-18-1) is the validated inactive comparator (compound 5c) that anchors the lower boundary of 2-position SAR. • Definitive negative control: full retention of inactivity vs. 2-pyridyl analog (IC₅₀ ~110 nM) • Direct N-arylation at position 5 without prior free-basing; 89% yield benchmarked • Hydrochloride salt ensures accurate molar calculations for automated HTS dispensing.

Molecular Formula C7H11ClN2O
Molecular Weight 174.628
CAS No. 1246892-18-1
Cat. No. B597597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine hydrochloride
CAS1246892-18-1
Molecular FormulaC7H11ClN2O
Molecular Weight174.628
Structural Identifiers
SMILESCC1=NC2=C(O1)CCNC2.Cl
InChIInChI=1S/C7H10N2O.ClH/c1-5-9-6-4-8-3-2-7(6)10-5;/h8H,2-4H2,1H3;1H
InChIKeySQLHPVHVGOGENV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine Hydrochloride (CAS 1246892-18-1): Core Scaffold Identity and Procurement Significance


2-Methyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine hydrochloride (CAS 1246892-18-1) is a bicyclic heterocycle comprising a saturated piperidine ring fused to a 2-methyl-substituted oxazole in the [4,5-c] regiochemistry. With a molecular formula of C₇H₁₁ClN₂O and a molecular weight of 174.63 g·mol⁻¹, it is supplied as a white solid hydrochloride salt with commercial purity specifications of 97–98% . The compound belongs to the 4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine class, which has been systematically explored as a central scaffold for metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators (NAMs) with demonstrated oral bioavailability and brain penetration [1]. Its free base counterpart is registered under CAS 885273-36-9 (MW 138.17) .

Why Generic Substitution Fails: Structural Determinants That Distinguish 2-Methyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine Hydrochloride from In-Class Analogs


Within the tetrahydrooxazolo[4,5-c]pyridine chemotype, even single-atom variations at the 2-position of the oxazole ring produce binary pharmacological outcomes—full retention or complete elimination of mGluR5 NAM activity [1]. The 2-methyl substituent on the target compound is not merely a conservative alkyl placeholder; it represents a specific SAR anchor point that, when elaborated to a 2-pyridyl group, yields potent mGluR5 NAMs (IC₅₀ ~110 nM), yet when retained as the unelaborated methyl group, serves as a definitively inactive comparator [1]. Consequently, procurement of the incorrect 2-substituted analog—or of the free base instead of the hydrochloride salt—introduces uncontrolled variables in solubility, reactivity at the N–5 position, and pharmacological baseline, compromising SAR integrity across multiple dimensions simultaneously.

Quantitative Evidence Guide: Head-to-Head and Cross-Study Differentiation of 2-Methyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine Hydrochloride from Closest Analogs


mGluR5 NAM SAR: 2-Methyl Derivative as a Defined Inactive Comparator Versus 2-Pyridyl Analog

In a definitive SAR study of tetrahydrooxazolo[4,5-c]pyridines as mGluR5 NAMs, compound 5c—synthesized directly from 2-methyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine hydrochloride via microwave-assisted N-arylation in 89% yield—was explicitly reported to have 'eliminated activity' at human recombinant mGluR5 [1]. By contrast, the corresponding 2-(pyridin-2-yl) analog 5b exhibited an IC₅₀ of 0.11 μM (110 nM) in the same luminescence-based calcium mobilization assay in cells inducibly expressing the recombinant human receptor [1]. This provides an experimentally validated, binary on/off SAR differentiation: the 2-methyl compound serves as a structurally matched negative control, while the 2-pyridyl compound is a low-micromolar to sub-micromolar NAM.

mGluR5 negative allosteric modulator SAR negative control CNS drug discovery

Hydrochloride Salt Versus Free Base: Solid-State Handling and Aqueous Processing Advantages

The hydrochloride salt (CAS 1246892-18-1, MW 174.63) is supplied as a white crystalline solid with a minimum purity specification of 98% and recommended long-term storage at room temperature in a cool, dry environment . The free base counterpart (CAS 885273-36-9, MW 138.17) is a lower-molecular-weight neutral species that typically exhibits reduced aqueous solubility and may require different storage conditions . The hydrochloride salt form provides a defined stoichiometric composition (1:1 HCl) with enhanced water solubility for aqueous reaction conditions, while the free base is suited to anhydrous organic transformations [1]. Both forms share the identical heterocyclic core; the choice between them directly impacts dissolution rate, weighing accuracy, and compatibility with aqueous or protic reaction media.

salt form selection aqueous solubility solid-state stability

Free N–H Position for Diversification Versus N-Methylated 2,5-Dimethyl Analog

The target compound possesses a secondary amine at the 5-position of the saturated piperidine ring, which is available for N-arylation, N-alkylation, N-acylation, or reductive amination. This was demonstrated by Burdi et al., who reacted the target compound with 2-chloro-3-pyridine-carbonitrile under microwave conditions (160 °C, 1.5 h, DMF, DIEA) to afford N-arylated product 5c in 89% isolated yield [1]. The 2,5-dimethyl analog (CAS 1187932-78-0 for the hydrochloride, CAS 1017781-98-4 for the free base) bears a tertiary N-methyl amine at position 5, precluding direct N-functionalization and limiting its utility to scaffold modifications at other positions . This structural distinction dictates divergent synthetic strategies: the target compound enables late-stage diversification at the N–5 position, whereas the 2,5-dimethyl analog requires pre-functionalized building blocks.

N-functionalization building block reactivity parallel synthesis

Oxazole Versus Isoxazole Scaffold: Divergent Receptor Pharmacology Between mGluR5 and GABA-A

The tetrahydrooxazolo[4,5-c]pyridine scaffold (oxygen and nitrogen in 1,3-relationship within the oxazole ring) has been optimized as a core template for mGluR5 NAMs, with elaborated analogs achieving IC₅₀ values in the low nanomolar range (e.g., compound 29b: IC₅₀ = 16 nM) and demonstrating oral bioavailability and brain penetration in rats and monkeys [1] [2]. In contrast, the isosteric tetrahydroisoxazolo[4,5-c]pyridine scaffold (wherein the oxygen and nitrogen are in a 1,2-relationship) defines the GABA-A receptor agonist pharmacophore, exemplified by THIP (gaboxadol), which preferentially activates δ-subunit-containing GABA-A receptors [3]. The target compound, as the 2-methyl-substituted oxazolo variant, occupies the mGluR5-directed chemical space but serves as the baseline inactive comparator within that series; it does not cross over to GABA-A pharmacology. This scaffold-level differentiation is critical for procurement when the intended target is mGluR5 versus GABA-A.

scaffold hopping receptor selectivity heterocycle comparison

Commercial Purity Benchmarking: 97–98% HCl Salt Specification Versus Lower-Purity Alternatives

The hydrochloride salt of 2-methyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine is commercially available at a purity specification of 98% (AKSci, Catalog 1794AJ; MolCore) and 97% (Leyan, Catalog 1285423), with the free base also available at 98% (AKSci, Catalog 1793AJ) . In contrast, the closely related 2,5-dimethyl hydrochloride analog (CAS 1187932-78-0) is commonly supplied at a lower purity of 95%+ . Higher initial purity reduces the burden of pre-use purification in parallel synthesis workflows and minimizes the risk of unidentified impurities confounding biological assay results. The 2–3 percentage point purity differential across otherwise comparable building blocks can be a meaningful selection factor in high-throughput medicinal chemistry campaigns.

compound procurement purity specification quality control

Optimal Application Scenarios for 2-Methyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine Hydrochloride Based on Quantitative Differentiation Evidence


mGluR5 Negative Allosteric Modulator SAR Programs: Structurally Authenticated Negative Control

In mGluR5 NAM lead optimization campaigns, this compound serves as the direct synthetic precursor to compound 5c, a published inactive comparator that defines the lower boundary of the 2-position SAR. When testing novel 2-substituted analogs, researchers can benchmark potency gains against compound 5c (inactive) and compound 5b (IC₅₀ = 110 nM), establishing a quantitative SAR progression anchored by experimentally validated reference compounds [1]. The 89% N-arylation yield demonstrated by Burdi et al. provides a validated synthetic protocol for library expansion.

Parallel Library Synthesis via N–5 Diversification of a Common Intermediate

The free secondary amine at position 5 allows this compound to function as a common late-stage intermediate for parallel synthesis libraries targeting CNS receptors. As demonstrated in the Sepracor mGluR5 program, the hydrochloride salt can be directly subjected to N-arylation with heteroaryl halides under microwave conditions without prior free-basing, yielding diverse N–5 substituted products in high yield [1]. This contrasts with the 2,5-dimethyl analog (CAS 1187932-78-0), which cannot undergo N–5 diversification due to its tertiary amine .

Scaffold-Hopping Studies Differentiating Oxazole-Based from Isoxazole-Based CNS Pharmacology

When conducting systematic scaffold-hopping exercises between oxazole- and isoxazole-containing tetrahydro-pyridine cores, this compound represents the oxazolo[4,5-c] chemotype. Its established inactivity at mGluR5 (as the parent 2-methyl derivative) [1] and its distinction from the GABA-A-active isoxazolo[4,5-c]pyridine scaffold (THIP/gaboxadol) [2] make it a valuable control compound for confirming that any observed CNS activity in new analogs derives from intended target engagement rather than off-target GABAergic effects.

Hydrochloride Salt Procurement for Aqueous-Phase Medicinal Chemistry Workflows

For synthesis protocols requiring aqueous solubility—such as bioconjugation, salt metathesis, or direct dissolution into assay buffers—the hydrochloride form (CAS 1246892-18-1, purity 97–98%) [1] is preferred over the free base (CAS 885273-36-9). The defined 1:1 stoichiometry ensures accurate molar calculations without the variability introduced by hygroscopic free base handling, which is particularly important in high-throughput experimentation where automated solid dispensing is employed.

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